molecular formula C9H9N3O3 B2928970 N-(5-nitropyridin-2-yl)cyclopropanecarboxamide CAS No. 26207-88-5

N-(5-nitropyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2928970
CAS No.: 26207-88-5
M. Wt: 207.189
InChI Key: PXQMSCKKVCXUKO-UHFFFAOYSA-N
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Description

N-(5-Nitropyridin-2-yl)cyclopropanecarboxamide (CAS 26207-88-5) is a high-purity chemical compound supplied for research and further manufacturing use only. This compound has a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol . Recent patent literature identifies this compound and its structural analogs as promising scaffolds in the development of therapeutics, specifically as inhibitors of Tyk2 (Tyrosine kinase 2) . By modulating the Tyk2 pathway, these compounds can inhibit signal transduction for key cytokines like IL-12, IL-23, and IFN-γ, which play critical roles in autoimmune and inflammatory diseases . Furthermore, some related Tyk2 inhibitors have shown potential in targeting neurodegenerative diseases, indicating significant cross-therapeutic value for research purposes . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet for proper handling information.

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9(6-1-2-6)11-8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMSCKKVCXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Bulk manufacturing may also involve the use of automated systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position of the pyridine ring undergoes reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.

Key Conditions & Outcomes

Reagent SystemTemperatureProductYieldSource
H₂/Pd-C (Catalytic Hydrogenation)25–50°CN-(5-aminopyridin-2-yl)cyclopropanecarboxamide85–92%
Hydrazine (N₂H₄)/Pd-C60–80°CSame as above78–88%

Mechanism :
The nitro group (NO2-\text{NO}_2) is reduced to NH2-\text{NH}_2 via sequential electron transfer. Catalytic hydrogenation proceeds through adsorption of H₂ on Pd-C, while hydrazine acts as a hydrogen donor in the presence of Pd-C.

Nucleophilic Substitution Reactions

The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions.

Example Reaction : Chlorination

ReagentConditionsProductApplicationSource
POCl₃ (Phosphorus Oxychloride)Reflux, 110°C, 6 hrsN-(4-chloro-5-nitropyridin-2-yl)cyclopropanecarboxamideIntermediate for further functionalization

Notes :

  • The reaction proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions .

  • Dichloromethane (DCM) is the preferred solvent due to its polarity and inertness .

Hydrolysis of the Amide Group

The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Pathways

ConditionsReagentsProductSelectivitySource
Acidic (HCl, H₂O)6M HCl, reflux, 4 hrsCyclopropanecarboxylic acid + 5-nitropyridin-2-aminePartial
Basic (NaOH, H₂O)2M NaOH, 80°C, 3 hrsSame as aboveHigh

Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, while base-mediated hydrolysis involves hydroxide ion attack.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under strong acidic or oxidative conditions.

Observed Reactivity

Reagent SystemConditionsProductNotesSource
H₂SO₄ (Concentrated)25°C, 12 hrsOpen-chain sulfonated derivativeNon-reversible
Ozone (O₃)-78°C, DCM, 1 hrFragmented aldehydesRequires reductive workup

Insight :
Ring-opening is driven by relief of cyclopropane’s angle strain. Sulfuric acid induces electrophilic cleavage, while ozonolysis breaks the cyclopropane via ozonide formation.

Diazotization and Functionalization

The amino group (post nitro reduction) can be diazotized for further coupling reactions.

Protocol from Patent Synthesis

StepReagents/ConditionsOutcome
DiazotizationNaNO₂, HCl, 0–5°C, 1 hrFormation of diazonium salt
Coupling with CyclopropaneCyclopropanecarbonyl chloride, TriethylamineN-(5-nitropyridin-2-yl)cyclopropanecarboxamide (85% yield)

Application :
This method is scalable for industrial synthesis, with DCM and triethylamine optimizing reaction efficiency .

Scientific Research Applications

N-(5-nitropyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropane ring may confer stability and influence the compound’s binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Ring

Nitro vs. Sulfonamide/Boronate/Cyano Groups
  • Compound 19 (): N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride Molecular Formula: C₁₅H₂₁ClN₄O₃S Molecular Weight: 372.87 Activity: Acts as a GSK-3β inhibitor with neuroprotective effects. The sulfonamide-pyrrolidine substituent enhances hydrophilicity and target binding .
  • Compound 21 () : N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide
    • Molecular Formula : C₁₆H₂₁BN₂O₃
    • Molecular Weight : 308.16
    • Activity : Boronate ester group facilitates Suzuki-Miyaura cross-coupling for further derivatization .

Comparison: The nitro group in N-(5-nitropyridin-2-yl)cyclopropanecarboxamide may confer stronger electron-withdrawing effects than cyano or sulfonamide groups, influencing reactivity and binding to targets like kinases.

Nitro vs. Fluorophenoxy Groups
  • Compound from : N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives Key Feature: 2-Fluorophenoxy substituent at the pyridine 4-position. Activity: Potent c-Met kinase inhibitors (IC₅₀ < 100 nM). Fluorine enhances lipophilicity and bioavailability .

Comparison: The nitro group in the target compound may reduce lipophilicity compared to fluorophenoxy derivatives, affecting membrane permeability and pharmacokinetics.

Modifications on the Cyclopropane Moiety

  • Compound from : (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
    • Key Feature : Fluorophenyl and fluoropyridin substituents; stereochemistry (1R,2S).
    • Activity : Enhanced selectivity for kinase targets due to stereospecific interactions .

Comparison : The absence of fluorinated or stereospecific groups in this compound may limit its target selectivity compared to fluorinated analogs.

Heterocyclic Ring Replacements

Comparison : The pyridine-thiadiazole hybrid in this analog may offer broader target engagement than the nitro-pyridine scaffold.

Structural and Physicochemical Data Table

Compound Molecular Formula Molecular Weight Key Substituent Biological Target
This compound C₉H₈N₃O₃ 207.06 (calc.) 5-Nitro-pyridine Not explicitly stated
Compound 19 () C₁₅H₂₁ClN₄O₃S 372.87 Sulfonamide-pyrrolidine GSK-3β
Derivative C₁₅H₁₂FN₂O₂ 271.27 (calc.) 2-Fluorophenoxy c-Met kinase
Filgotinib () C₂₃H₂₄N₆O₃S 480.55 Triazolopyridine-thiomorpholine JAK

Biological Activity

N-(5-nitropyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.2126 g/mol
  • CAS Number : 1415124-71-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group enhances the compound's reactivity, allowing it to form hydrogen bonds with target proteins, which can influence their activity and function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially disrupting metabolic pathways.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways associated with cell growth and apoptosis.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound has the potential to inhibit tumor growth in vitro and in vivo.
  • Antimicrobial Properties : It has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation
AntimicrobialActivity against Mycobacterium tuberculosis
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The study reported a minimum inhibitory concentration (MIC) of 4.5 μM, demonstrating substantial antibacterial activity while maintaining a favorable selectivity index compared to cytotoxicity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.

Table 2: Pharmacokinetic Parameters

ParameterValueReference
Oral Bioavailability~40%
Half-life1.6 hours
Plasma StabilityModerate

The compound demonstrates moderate oral bioavailability and plasma stability, which are critical for its therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(5-nitropyridin-2-yl)cyclopropanecarboxamide, and how can side products be minimized?

  • The compound can be synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and 5-nitropyridin-2-amine. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt) and optimizing reaction temperature (0–25°C) to reduce nitro group side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (Exact Mass: 207.0571642) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments, such as cyclopropane ring protons (δ ~1.0–2.0 ppm) and pyridine/amide signals . X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of molecular geometry .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • The nitro group at the pyridine 5-position is a strong electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution reactivity. Computational studies (DFT) can model charge distribution, while UV-Vis spectroscopy quantifies absorbance shifts caused by nitro conjugation .

Advanced Research Questions

Q. What strategies are effective for resolving challenges in crystallizing this compound derivatives?

  • Slow evaporation from DMSO/water mixtures at 110 K promotes single-crystal growth. For poor diffraction, synchrotron radiation (λ = 0.71073 Å) improves data resolution. Multi-scan absorption corrections (e.g., CrysAlis PRO) mitigate errors from crystal imperfections .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition using this scaffold?

  • Replace the pyridine nitro group with substituents (e.g., boronic esters, halogens) to modulate steric and electronic effects. Test derivatives against kinases (e.g., GSK-3β, IKK2) using in vitro assays (IC50 determination). Molecular docking predicts binding modes, focusing on hydrogen bonds between the amide and kinase hinge regions .

Q. What methodological approaches validate dual kinase inhibition mechanisms for derivatives of this compound?

  • Use competitive binding assays (e.g., ATP-Glo) to assess inhibition of ATP-binding pockets in multiple kinases. Combine with Western blotting to measure downstream phosphorylation targets. Co-crystallization with kinases (e.g., PDB deposition) provides structural insights into dual binding .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Compare assay conditions (e.g., enzyme concentration, ATP levels) across studies. Validate potency via dose-response curves and orthogonal assays (e.g., SPR for binding affinity). Analyze substituent effects using 3D-QSAR models to identify critical pharmacophores .

Q. What in vitro models are appropriate for evaluating the metabolic stability of this compound?

  • Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Identify metabolites using high-resolution tandem MS. Cytochrome P450 inhibition assays assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-nitropyridin-2-yl)cyclopropanecarboxamide
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N-(5-nitropyridin-2-yl)cyclopropanecarboxamide

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